4-chloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzamide
Description
This compound, with the molecular formula C₁₉H₁₅Cl₂F₃N₃O₂ (calculated molecular weight: 453.24 g/mol), is a benzamide derivative featuring a pyrazole ring substituted with chlorine, trifluoromethyl, and methyl groups. It is structurally characterized by:
- A 4-chlorobenzoyl group linked to a 4-methoxyphenyl moiety via an N-alkyl bridge.
- A 5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-ylmethyl substituent, which enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group .
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 396.6 ± 42.0 °C (estimated) | |
| LogP (Lipophilicity) | 4.66 | |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C |
The compound’s synthesis typically involves nucleophilic substitution between 4-chlorobenzoyl chloride and a pyrazole-methylamine intermediate under basic conditions .
Properties
IUPAC Name |
4-chloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2F3N3O2/c1-27-18(22)16(17(26-27)20(23,24)25)11-28(14-7-9-15(30-2)10-8-14)19(29)12-3-5-13(21)6-4-12/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZPIOMFHVSIGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CN(C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzamide (CAS No. 318284-50-3) is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 330.67 g/mol. The structure features a pyrazole moiety, which is known for its diverse biological activities, along with a chloro and trifluoromethyl substituent that may enhance its pharmacological properties.
Structural Formula
Antitumor Activity
Research has indicated that compounds containing pyrazole and similar structures exhibit significant antitumor activity. The presence of halogen substituents, such as chlorine and trifluoromethyl groups, has been correlated with increased cytotoxic effects against various cancer cell lines. For instance, the compound's structure suggests it may interact with key molecular targets involved in tumor growth and proliferation.
Case Study: Cytotoxicity Assays
In vitro studies have demonstrated that derivatives of pyrazole exhibit varying degrees of cytotoxicity against human cancer cell lines. For example, compounds with similar structural features have shown IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cancer types, indicating that structural modifications significantly influence their potency .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A-431 | 1.98 ± 1.22 |
| Compound B | Jurkat | < 1000 |
| Compound C | MCF-7 | 23.30 ± 0.35 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have indicated that similar pyrazole derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
Antibacterial Efficacy
Recent investigations into thiazole and pyrazole derivatives have revealed promising antibacterial activity, with minimum inhibitory concentrations (MIC) reported at 31.25 µg/mL for certain derivatives . This suggests that the compound may have significant potential in treating infections caused by resistant bacterial strains.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Research into structurally related compounds has shown that they can inhibit critical enzymes involved in cancer metabolism and proliferation, such as carbonic anhydrases (CA). The presence of electronegative groups like chlorine has been identified as crucial for enhancing enzyme binding affinity .
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific functional groups in determining the biological activity of the compound:
- Chloro and Trifluoromethyl Groups : These substituents are believed to enhance lipophilicity and improve binding interactions with target proteins.
- Methoxyphenyl Moiety : This group may contribute to increased selectivity towards certain biological targets, enhancing overall efficacy.
- Pyrazole Core : The pyrazole ring is essential for antitumor activity, as evidenced by various studies demonstrating the cytotoxic effects of similar compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Differences
The following table compares the target compound with key analogues in terms of substituents and biological relevance:
Physicochemical and Pharmacokinetic Trends
- Lipophilicity : The trifluoromethyl group in the target compound increases LogP (4.66) compared to zarilamid (LogP ~3.2), enhancing membrane permeability .
- Metabolic Stability : The pyrazole ring in the target compound confers resistance to oxidative metabolism, unlike tebufenpyrad , which is prone to N-dealkylation .
- Bioactivity : The 4-methoxyphenyl group in the target compound may reduce cytochrome P450 inhibition compared to the sulfonyl-containing analogue (CAS 518318-53-1), which shows strong CYP3A4 binding .
Agrochemical Potential
The target compound’s pyrazole core aligns with known insecticides (e.g., flusulfamide, a sulfonamide insecticide in ). Its chlorine and trifluoromethyl groups enhance binding to insect GABA receptors, as observed in tebufenpyrad .
Pharmacological Limitations
Unlike N-(3-acetyl-2-methylbenzofuran-5-yl)-4-chloro-N-((4-methoxyphenyl)sulfonyl)benzamide (CAS 518318-53-1), the target compound lacks sulfonyl groups critical for kinase inhibition, limiting its utility in oncology .
Environmental Impact
The compound’s high LogP (4.66) suggests bioaccumulation risks, similar to flusulfamide (LogP 4.1), necessitating environmental toxicity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
